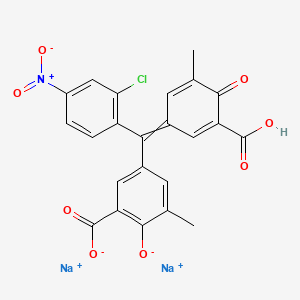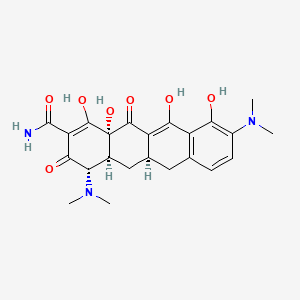
9-米诺环素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Minocycline, also known as Minocycline, is a tetracycline antibiotic that fights bacteria in the body . It is used to treat many different bacterial infections, such as urinary tract infections, respiratory infections, skin infections, severe acne, chlamydia, tick fever, and others . It is also used for gonorrhoea, syphilis, and other infections as a second-line drug in those with a penicillin allergy .
Synthesis Analysis
Minocycline is a semi-synthetic derivative of the antibiotic tetracycline . A new polymorph of minocycline hydrochloride was prepared by means of the antisolvent effect caused by carbon dioxide . Minocycline recrystallized as a red crystalline hydrochloride salt, starting from solutions or suspensions containing CO2 .Molecular Structure Analysis
The molecular structure of minocycline presents relevant differences as shown by multinuclear solid-state NMR . The new polymorph (β-minocycline) revealed characteristic PXRD and FTIR patterns .Chemical Reactions Analysis
The new minocycline hydrochloride polymorph was prepared by means of the antisolvent effect caused by carbon dioxide . Minocycline recrystallized as a red crystalline hydrochloride salt, starting from solutions or suspensions containing CO2 .Physical And Chemical Properties Analysis
The new polymorph (β-minocycline) revealed characteristic PXRD and FTIR patterns and a high melting point (of 247 ºC) compared to the initial minocycline hydrochloride hydrates (α-minocycline) . Upon dissolution, the new polymorph showed full anti-microbial activity .科学研究应用
神经保护和神经退行性疾病治疗:米诺环素在帕金森病、亨廷顿病、肌萎缩侧索硬化症、阿尔茨海默病、多发性硬化症和脊髓损伤等各种神经退行性疾病的实验模型中显示出疗效。它的神经保护作用在缺血、外伤性脑损伤和神经性疼痛模型中很显着 (Garrido-Mesa, Zarzuelo, & Gálvez, 2013)。
抗炎和抗凋亡活性:米诺环素发挥抗炎和抗凋亡作用,对皮炎、牙周炎、动脉粥样硬化和类风湿性关节炎和炎性肠病等自身免疫性疾病有益 (Garrido-Mesa, Zarzuelo, & Gálvez, 2013)。
癌症治疗和研究:米诺环素已显示出抑制恶性细胞生长和影响癌细胞中细胞功能的潜力,例如在神经胶质瘤中 (Zhu, Davis, & Kung, 2009)。
治疗中枢神经系统自身免疫性疾病:它已被用于实验模型中治疗多发性硬化症等疾病,显示出降低中枢神经系统炎症和疾病活性的潜力 (Hu 等人,2009)。
心脏保护:米诺环素已被探索用于缺血/再灌注损伤期间的心脏保护,显示出降低心脏功能障碍和细胞丢失的潜力 (Scarabelli 等人,2004)。
对抗病毒感染:研究表明它具有抑制人类免疫缺陷病毒等病毒复制和保护免受病毒诱发的神经损伤的能力,如日本脑炎中所见 (Mishra & Basu, 2008)。
抑制骨吸收:研究表明米诺环素可能有助于预防骨质流失,将其潜在治疗应用扩展到传统用途之外 (Garrido-Mesa, Zarzuelo, & Gálvez, 2013)。
作用机制
安全和危害
Minocycline can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
(4S,4aS,5aR,12aR)-4,9-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7/c1-25(2)12-6-5-9-7-10-8-11-16(26(3)4)19(29)15(22(24)32)21(31)23(11,33)20(30)14(10)18(28)13(9)17(12)27/h5-6,10-11,16,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t10-,11-,16-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDICDROJOLZHS-SEEQWMCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=C(C=C4)N(C)C)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4)N(C)C)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

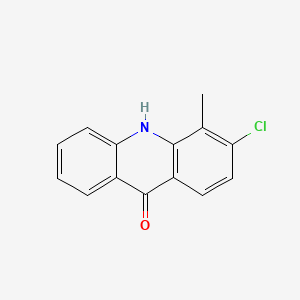
![2,3-Dithiabicyclo[2.2.1]heptan-7-ol,2,2-dioxide,syn-(9CI)](/img/no-structure.png)

![1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole](/img/structure/B592466.png)
![Disodium;[6-chloro-2-(6-chloro-7-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-7-methyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592471.png)

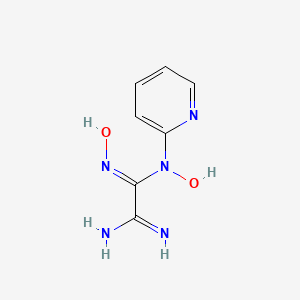
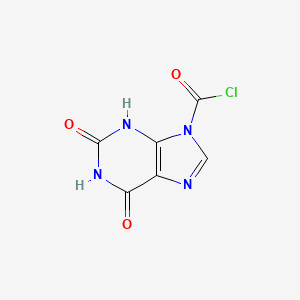
![(E)-1-(benzo[d]thiazol-2-yl)ethanone oxime](/img/structure/B592481.png)
![Dibenzo[a,e]cyclooctene-5,6-dione](/img/structure/B592482.png)
